N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide
Description
N-(1-Methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide is a structurally complex acetamide derivative characterized by a methoxy group at position 1, a ketone at position 3, and a phenyl-substituted conjugated double bond (pent-4-en-2-yl backbone). Its α,β-unsaturated ketone system (similar to chalcones) and electron-donating methoxy group may influence reactivity, solubility, and biological targeting .
Properties
CAS No. |
655242-09-4 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide |
InChI |
InChI=1S/C14H17NO3/c1-11(16)15-13(10-18-2)14(17)9-8-12-6-4-3-5-7-12/h3-9,13H,10H2,1-2H3,(H,15,16) |
InChI Key |
XPAIROUEVQRYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(COC)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenyl-substituted pent-4-en-2-one with methoxyamine to form the corresponding oxime. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electron-Substituent Effects: The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -Cl, -NO₂) in meta-substituted trichloro-acetamides (). Such substitutions significantly alter crystal parameters and intermolecular interactions. For instance, nitro groups in meta positions reduce symmetry, increasing asymmetric units in crystal lattices . The target compound’s methoxy group may enhance solubility compared to halogenated analogs but reduce stability under oxidative conditions .
Chalcone-Like Features :
- The α,β-unsaturated ketone in the target compound mirrors chalcones (e.g., compounds 51, 52), which exhibit anti-inflammatory and anti-cancer activities. However, the absence of a second aromatic ring in the target may limit π-π stacking interactions critical for chalcone bioactivity .
Thiazolidinone Derivatives: Compounds like N-(2-methylphenyl)-2-[4-oxo-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-5-yl]acetamide () share the acetamide-thiazolidinone framework. The sulfonyl and imino groups in these derivatives enhance antibacterial activity, whereas the target compound’s methoxy and phenyl groups may favor different biological targets .
Pharmacological and Functional Comparisons
- Antimicrobial Activity: Phenoxy acetamide derivatives (e.g., compounds 47–50) with piperazine-sulfonyl groups show potent gram-positive antibacterial and antifungal effects . The target compound’s lack of sulfonyl or heteroaromatic groups suggests divergent mechanisms, though its unsaturated ketone may still confer mild antimicrobial properties. Thiazolidinone-acetamide hybrids () demonstrate broad-spectrum activity due to sulfonyl and imino substituents, which are absent in the target compound .
- Synthetic Accessibility: Chalcones are synthesized via Claisen-Schmidt condensation, while the target compound likely requires multi-step functionalization of the pentenyl backbone.
Biological Activity
N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.
Molecular Characteristics:
| Property | Details |
|---|---|
| CAS No. | 655242-09-4 |
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | XPAIROUEVQRYHO-UHFFFAOYSA-N |
The compound features a methoxy group, a phenyl moiety, and an acetamide group, which contribute to its unique reactivity and potential biological effects.
Synthesis and Preparation
The synthesis typically involves several steps:
- Starting Materials: A phenyl-substituted pent-4-en-2-one is reacted with methoxyamine to form an oxime.
- Acetylation: The oxime is then acetylated using acetic anhydride.
- Conditions: Controlled temperatures and catalysts are essential for high yield and purity.
In industrial settings, batch reactors or continuous flow reactors are utilized to optimize production efficiency.
This compound has been investigated for various biological activities:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, modulating biochemical pathways involved in inflammation and pain.
Therapeutic Potential
Research indicates several potential therapeutic applications:
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Properties: Its ability to modulate pain pathways could position it as an analgesic agent.
- Antimicrobial Activity: Some studies have explored its efficacy against various bacterial strains, indicating moderate antibacterial properties .
In Vitro Studies
In vitro studies have shown that this compound interacts with multiple biological targets:
- Enzyme Activity: It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in neuropharmacology for treating Alzheimer's disease .
- Binding Studies: Bovine serum albumin (BSA) binding interactions have been assessed to determine pharmacokinetic profiles .
Comparative Studies
Comparative analysis with similar compounds indicates unique biological profiles:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| N-(1-methoxy-3-oxo-5-phenylenpent4-yne-acetamide | Potentially different reactivity patterns | Contains alkyne functionality |
| N-(1-methoxy-3-Oxo-5-phenylenpent4-yne-acetamide | Explored for anti-cancer properties | Different structural features |
These comparisons highlight the distinctiveness of N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-y)acetamide in terms of its functional groups and resultant biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
